molecular formula C₈H₉NO₂ B015221 1-(2-Hydroxyphenyl)ethan-1-one oxime CAS No. 1196-29-8

1-(2-Hydroxyphenyl)ethan-1-one oxime

Cat. No.: B015221
CAS No.: 1196-29-8
M. Wt: 151.16 g/mol
InChI Key: JZXBPZWZZOXDFB-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)ethan-1-one oxime, also known as 2’-hydroxyacetophenone oxime, is an organic compound with the molecular formula C8H9NO2. It is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon, and a hydroxyl group is present on the phenyl ring.

Preparation Methods

1-(2-Hydroxyphenyl)ethan-1-one oxime can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, under reflux conditions. The reaction typically proceeds as follows:

2-Hydroxyacetophenone+Hydroxylamine Hydrochloride1-(2-Hydroxyphenyl)ethan-1-one oxime+HCl\text{2-Hydroxyacetophenone} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2-Hydroxyacetophenone+Hydroxylamine Hydrochloride→1-(2-Hydroxyphenyl)ethan-1-one oxime+HCl

The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent, such as ethanol .

Chemical Reactions Analysis

1-(2-Hydroxyphenyl)ethan-1-one oxime undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Hydroxyphenyl)ethan-1-one oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)ethan-1-one oxime involves its ability to form stable complexes with metal ions. The oxime group can coordinate with metal ions, such as copper, through the nitrogen and oxygen atoms, forming a chelate complex. This property is utilized in various applications, including metal extraction and catalysis .

Comparison with Similar Compounds

1-(2-Hydroxyphenyl)ethan-1-one oxime can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its ability to form stable metal complexes and its versatility in various chemical reactions.

Properties

IUPAC Name

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,10-11H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXBPZWZZOXDFB-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-29-8
Record name 1-(2-Hydroxyphenyl)ethan-1-one oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-hydroxyphenyl)ethan-1-one oxime
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.464
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Hydroxylammoniumchloride (6.96 g, 100 mmol) and sodium acetate.3H2O (13.6 g, 100 mmol) were dissolved in 150 mL ethanol:water (7:3) and added to a solution of 2-hydroxyacetophenone (6.81 g, 50 mmol) in 50 mL ethanol:water (7:3). The pH was adjusted to 4-5 with 4N HCl (˜10 mL) and the reaction mixture was then heated to reflux (100° C.) for 1 hour. The oil bath was removed and the mixture was left overnight with stirring. Ethanol was partly removed by evaporation and the aqueous phase was extracted with ethyl acetate two times. The combined organic phases were dried over magnesium sulphate and evaporated to dryness to produce 7.55 g of pure 24.
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.81 g
Type
reactant
Reaction Step Three
Name
ethanol water
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
ethanol water
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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